molecular formula C9H8BrClO3 B1401597 Ethyl 3-bromo-5-chloro-2-hydroxybenzoate CAS No. 773134-85-3

Ethyl 3-bromo-5-chloro-2-hydroxybenzoate

Cat. No. B1401597
CAS RN: 773134-85-3
M. Wt: 279.51 g/mol
InChI Key: IVFSJEZMMQQJFK-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-chloro-2-hydroxybenzoate is a chemical compound with the molecular formula C9H8BrClO3 . It has an average mass of 279.515 Da and a monoisotopic mass of 277.934540 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 3-bromo-5-chloro-2-hydroxybenzoate consists of a benzoate core with bromine, chlorine, and hydroxy substituents, as well as an ethyl ester group . The exact 3D structure can be viewed using specialized software .

Scientific Research Applications

Antiviral Agents

Derivatives of this compound have been investigated for their potential as antiviral agents. The presence of halogen atoms can be crucial for the activity against a broad range of viruses, including RNA and DNA viruses .

Anticancer Research

In the field of oncology, Ethyl 3-bromo-5-chloro-2-hydroxybenzoate serves as a starting material for the synthesis of compounds with potential anticancer activities. Its ability to interact with various biological targets makes it a valuable entity in cancer research .

Safety and Hazards

While specific safety and hazard information for Ethyl 3-bromo-5-chloro-2-hydroxybenzoate is not available, similar compounds like Ethyl 5-bromo-2-hydroxybenzoate are classified as Acute Tox. 3 Oral, indicating they are toxic if swallowed .

properties

IUPAC Name

ethyl 3-bromo-5-chloro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-2-14-9(13)6-3-5(11)4-7(10)8(6)12/h3-4,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFSJEZMMQQJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743639
Record name Ethyl 3-bromo-5-chloro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-5-chloro-2-hydroxybenzoate

CAS RN

773134-85-3
Record name Ethyl 3-bromo-5-chloro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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